molecular formula C8H17ClN2O B13790716 4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride CAS No. 72549-82-7

4H-1,3-Oxazin-2-amine, 5,6-dihydro-N,4,4,6-tetramethyl-, monohydrochloride

Cat. No.: B13790716
CAS No.: 72549-82-7
M. Wt: 192.68 g/mol
InChI Key: WYKCOZHUFJQRBZ-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine . Another method includes the cyclization of N-aryl-N’-{2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may modulate enzyme activity or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydro-2-methylamino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride include other 1,3-oxazine derivatives, such as:

Uniqueness

Its combination of a methylamino group and an oxazine ring makes it particularly interesting for research in various fields .

Properties

CAS No.

72549-82-7

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H

InChI Key

WYKCOZHUFJQRBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=NC)O1)(C)C.Cl

Origin of Product

United States

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